Regioisomeric Impact on Solid-State Conformation
The position of the chlorine atom on the benzamide ring dictates the solid-state packing and intermolecular interactions. The crystal structure of the para-isomer, 4-chloro-N-(2-phenoxyphenyl)benzamide, has been solved, revealing a specific hydrogen-bonding network and molecular conformation [1]. While the meta-isomer (target compound) is expected to exhibit a different crystal packing motif due to the altered position of the chlorine substituent, which influences the spatial arrangement of the benzamide and phenoxyphenyl groups, direct comparative crystallographic data for the target compound is not available in the public domain. This structural divergence is critical for formulation, material science applications, and understanding structure-activity relationships where specific binding conformations are key.
| Evidence Dimension | Crystal Structure and Solid-State Packing |
|---|---|
| Target Compound Data | Crystal structure not publicly reported. |
| Comparator Or Baseline | 4-chloro-N-(2-phenoxyphenyl)benzamide (para-isomer) crystal structure solved. Space group P 1 21/c 1, a = 19.328 Å, b = 7.1086 Å, c = 11.627 Å, β = 99.417° [1]. |
| Quantified Difference | Expected to differ in space group, unit cell parameters, and hydrogen-bonding patterns, based on the change in substituent position. |
| Conditions | X-ray crystallography; single crystals grown from chloroform solution. |
Why This Matters
The distinct solid-state properties can influence solubility, dissolution rate, and stability, which are crucial parameters for formulation development and analytical method validation.
- [1] Hosten, E. C., & Betz, R. (2021). The crystal structure of 4-chloro-N-(2-phenoxyphenyl)benzamide, C19H14ClNO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 479-481. doi:10.1515/ncrs-2020-0567 View Source
